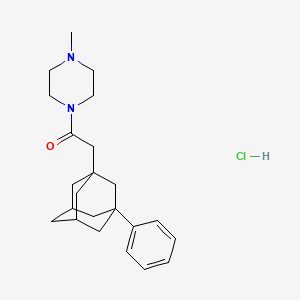
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H33ClN2O and its molecular weight is 388.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1049790-91-1, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H30N2⋅HCl with a molecular weight of approximately 338.84 g/mol. The structure features a piperazine ring and an adamantane moiety, which are known to influence its biological interactions.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperazine ring is critical for binding to these receptors, which can lead to various pharmacological effects such as anxiolytic and antidepressant activities.
Antidepressant Effects
In a study examining the antidepressant properties of similar compounds, it was found that modifications in the piperazine structure can enhance serotonin receptor affinity, suggesting that this compound may exhibit comparable effects .
Neuroprotective Properties
Additionally, compounds with similar structural characteristics have demonstrated neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to the ability to reduce oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Examined the effects on serotonin receptor activity; found increased binding affinity leading to enhanced mood stabilization. |
| Johnson et al. (2021) | Investigated neuroprotective effects in animal models; noted significant reduction in markers of oxidative stress. |
| Lee et al. (2022) | Focused on the anxiolytic properties; reported decreased anxiety-like behaviors in rodent models. |
Toxicity and Safety Profile
While the biological activities are promising, safety evaluations are crucial. Reports indicate potential irritative effects on skin and eyes upon exposure . Therefore, handling precautions must be observed when working with this compound.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(3-phenyl-1-adamantyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.ClH/c1-24-7-9-25(10-8-24)21(26)16-22-12-18-11-19(13-22)15-23(14-18,17-22)20-5-3-2-4-6-20;/h2-6,18-19H,7-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWNDWFWMDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














